molecular formula C18H20O3 B4808669 4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde

4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4808669
M. Wt: 284.3 g/mol
InChI Key: LFPGXQLHFNBUMZ-UHFFFAOYSA-N
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Description

4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with an ethoxyethoxy group linked to a phenoxy ring, which is further substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Preparation of 3-ethyl-5-methylphenol: This can be synthesized through the alkylation of 3-methylphenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-ethyl-5-methylphenoxyethanol: The phenol is then reacted with ethylene oxide under basic conditions to form the corresponding phenoxyethanol.

    Synthesis of this compound: The phenoxyethanol is further reacted with 4-formylbenzoic acid or its derivatives under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-ethylphenoxy)ethoxy]benzaldehyde: Lacks the methyl group on the phenoxy ring.

    4-[2-(3-methylphenoxy)ethoxy]benzaldehyde: Lacks the ethyl group on the phenoxy ring.

    4-[2-(3-ethyl-5-methylphenoxy)ethoxy]acetophenone: Contains a ketone group instead of an aldehyde group.

Uniqueness

4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde is unique due to the specific substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-3-15-10-14(2)11-18(12-15)21-9-8-20-17-6-4-16(13-19)5-7-17/h4-7,10-13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPGXQLHFNBUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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